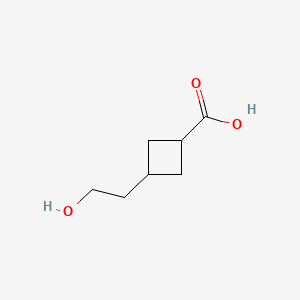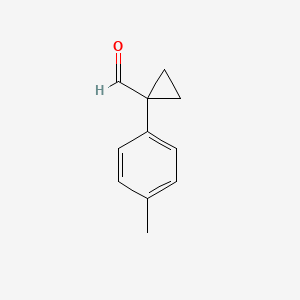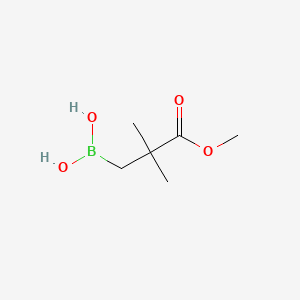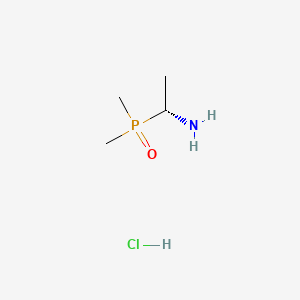
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride typically involves the reaction of a suitable amine with a dimethylphosphorylating agent under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound may be studied for its effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(dimethylphosphoryl)ethan-1-amine: A related compound without the hydrochloride group.
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrobromide: A similar compound with a bromide ion instead of a chloride ion.
Uniqueness
(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C4H13ClNOP |
|---|---|
Poids moléculaire |
157.58 g/mol |
Nom IUPAC |
(1R)-1-dimethylphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C4H12NOP.ClH/c1-4(5)7(2,3)6;/h4H,5H2,1-3H3;1H/t4-;/m1./s1 |
Clé InChI |
FXCGCMMBKQKSJY-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](N)P(=O)(C)C.Cl |
SMILES canonique |
CC(N)P(=O)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


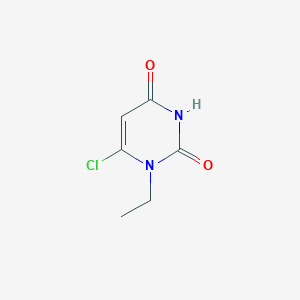
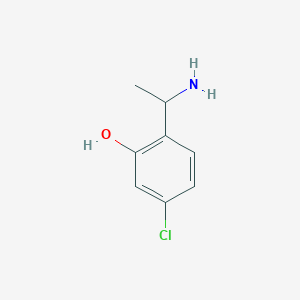

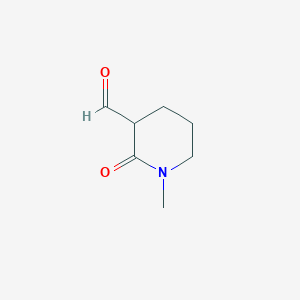
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

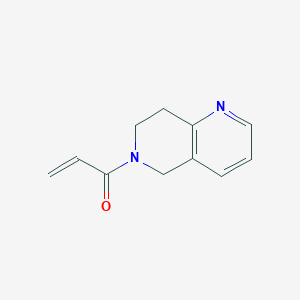

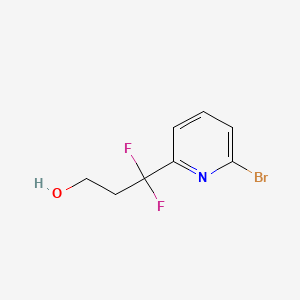

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
